

## A Comparative Guide to ACMSD Inhibitors: TES-1025 and Other Key Molecules

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For Researchers, Scientists, and Drug Development Professionals

The inhibition of  $\alpha$ -amino- $\beta$ -carboxymuconate- $\epsilon$ -semialdehyde decarboxylase (ACMSD) has emerged as a promising therapeutic strategy for a range of diseases associated with metabolic dysfunction, including liver and kidney disorders. By blocking this key enzyme in the kynurenine pathway, ACMSD inhibitors redirect tryptophan metabolism towards the de novo synthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme for cellular energy and signaling. This guide provides a comparative overview of **TES-1025**, a potent and selective ACMSD inhibitor, and other notable inhibitors in this class, supported by available experimental data.

## Introduction to ACMSD Inhibition

ACMSD is a pivotal enzyme that stands at a branching point in the tryptophan metabolic pathway.[1][2] It catalyzes the conversion of  $\alpha$ -amino- $\beta$ -carboxymuconate- $\epsilon$ -semialdehyde (ACMS) to  $\alpha$ -aminomuconate- $\epsilon$ -semialdehyde. Inhibition of ACMSD shunts ACMS towards the spontaneous cyclization to form quinolinic acid, a direct precursor to NAD+.[1][2] This mechanism offers a targeted approach to boost NAD+ levels, particularly in tissues with high ACMSD expression like the liver and kidneys, thereby potentially mitigating cellular damage and improving organ function in various disease states.

## **Comparative Analysis of ACMSD Inhibitors**



Several small molecule inhibitors of ACMSD have been developed, with **TES-1025** being a well-characterized example. This section compares the in vitro potency and in vivo effects of **TES-1025** with other key inhibitors: TES-991, TLC-065, and a recently disclosed compound from EA Pharma.

## **In Vitro Potency**

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The table below summarizes the reported IC50 values for various ACMSD inhibitors against the human enzyme.

Compound	IC50 (nM)	Organization
TES-1025	13	TES Pharma
TES-991	3	TES Pharma
TLC-065	EC50: 63.23 (NAD+ increase)	OrsoBio (acquired from Mitobridge/Astellas)
"Cpd 9" / "Cpd 5"	< 10	EA Pharma

Note: The value for TLC-065 is an EC50 for NAD+ increase, not a direct IC50 for enzyme inhibition.

## **Preclinical In Vivo and In Vitro Effects**

The following table summarizes the key preclinical findings for these ACMSD inhibitors, highlighting their effects on NAD+ levels and relevant disease models.



Compound	Key In Vitro Findings	Key In Vivo Findings	Disease Models
TES-1025	Increases NAD+ levels in human primary hepatocytes and HK-2 renal cells. [3] Protects against cisplatin-induced apoptosis in renal cells.[3]	Significantly reduces enzyme activity in mouse kidneys after oral administration (5 mg/kg).[3] Increases NAD+ levels in the liver and kidneys of mice with continuous feeding (15 and 30 mg/kg/day).[3] Mitigates the decline in renal NAD+ and prevents kidney damage in cisplatininduced and ischemia-reperfusion acute kidney injury (AKI) models (15 mg/kg/day).[4]	Acute Kidney Injury (AKI)
TES-991	Increases NAD+ levels and enhances mitochondrial function in human primary hepatocytes. Protects against high-fatty- acid-induced apoptosis.[3]	Upregulates NAD+ levels in the liver. Prevents liver lipid accumulation and reduces inflammation in a methionine- choline-deficient (MCD) diet-induced MASLD mouse model (15 mg/kg/day).[4]	Metabolic Dysfunction- Associated Steatotic Liver Disease (MASLD)
TLC-065	Increases NAD+ synthesis, improves mitochondrial health, enhances fatty acid oxidation, and	Mitigates MASLD/MASH symptoms, reducing liver inflammation and fibrosis in a Western	MASLD/MASH

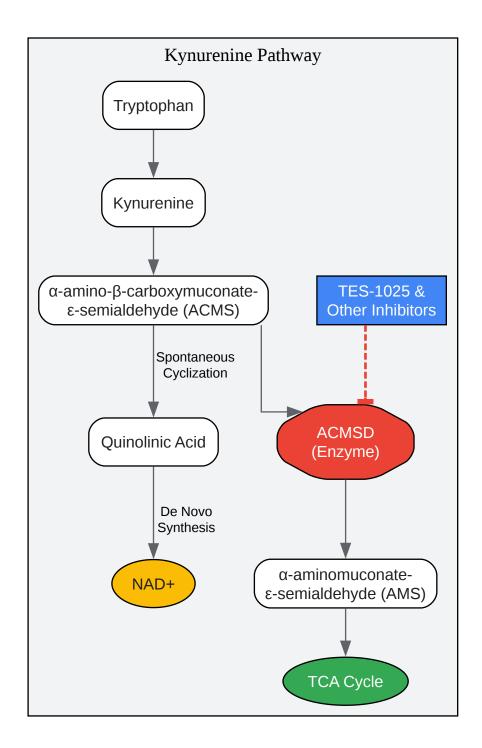


decreases de novo diet-induced mouse model (25 mg/kg).[4] lipogenesis, lipotoxicity, and Reverses oxidative stress in transcriptomic mouse hepatocytes. changes related to [5][6][7] Reverses fibrosis, inflammation, gene features of and mitochondrial fibrosis and function.[4] Reduces mitochondrial DNA damage in the dysfunction in livers of MASH model steatotic human liver mice.[8] organoids (sHLOs).[4] Potentially aging, inflammatory disorders, metabolic Potent inhibition of Data not publicly and mitochondrial "Cpd 9" / "Cpd 5" human ACMSD available. diseases. activity.[4][9][10] neurodegeneration, and renal disorders.[4] [9][10]

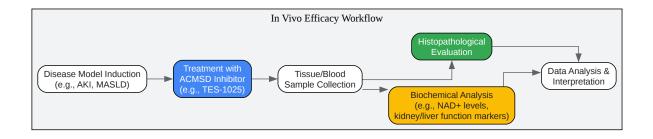
# Signaling Pathways and Experimental Workflows Kynurenine Pathway and ACMSD Inhibition

The following diagram illustrates the central role of ACMSD in the kynurenine pathway and how its inhibition by compounds like **TES-1025** leads to increased NAD+ synthesis.









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### References

- 1. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With TES-1025 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are ACMSD inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Potential of ACMSD Inhibitors in NAD+ Deficient Diseases [mdpi.com]
- 5. 2.4. NAD+ Measurement [bio-protocol.org]
- 6. orsobio.com [orsobio.com]
- 7. orsobio.com [orsobio.com]
- 8. Orsobio ACMSD inhibitor reverses liver injury in preclinical models | BioWorld [bioworld.com]
- 9. ACMSD inhibitors reported in EA Pharma patent | BioWorld [bioworld.com]
- 10. EA Pharma discovers new ACMSD inhibitors | BioWorld [bioworld.com]



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